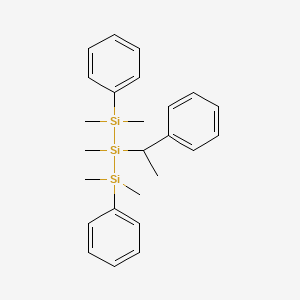![molecular formula C17H15N3O B14232313 Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]- CAS No. 821784-25-2](/img/structure/B14232313.png)
Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-[([3,4’-bipyridin]-5-ylamino)methyl]- is an organic compound with the molecular formula C17H15N3O . This compound is a derivative of bipyridine, which is a significant class of heterocycles known for their applications in various fields such as catalysis, material chemistry, and coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[([3,4’-bipyridin]-5-ylamino)methyl]- typically involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile . The reaction conditions often require the presence of a strong base and elevated temperatures to facilitate the substitution reaction. Additionally, Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction, can be employed to synthesize this compound .
Industrial Production Methods
Industrial production methods for phenols often involve the cumene process, where phenol and acetone are produced from benzene and propylene via a mechanism involving radical intermediates
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 3-[([3,4’-bipyridin]-5-ylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using typical oxidizing agents such as chromic acid.
Reduction: Quinones can be reduced to hydroquinones using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Chromic acid (Na2Cr2O7) is commonly used for the oxidation of phenols.
Reduction: Sodium borohydride (NaBH4) is used for the reduction of quinones to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under mild conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Wissenschaftliche Forschungsanwendungen
Phenol, 3-[([3,4’-bipyridin]-5-ylamino)methyl]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Phenol, 3-[([3,4’-bipyridin]-5-ylamino)methyl]- involves its interaction with molecular targets through coordination with metal centers . This coordination can influence various biochemical pathways and processes, making it a valuable compound in both catalysis and biological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: Known for its excellent ligand properties in coordination chemistry.
4,4’-Bipyridine: Used in the synthesis of viologens with good electrochemical properties.
3,3’-Bipyridine: Another isomer with applications in catalysis and material science.
Uniqueness
Phenol, 3-[([3,4’-bipyridin]-5-ylamino)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and catalysis .
Eigenschaften
CAS-Nummer |
821784-25-2 |
|---|---|
Molekularformel |
C17H15N3O |
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
3-[[(5-pyridin-4-ylpyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C17H15N3O/c21-17-3-1-2-13(8-17)10-20-16-9-15(11-19-12-16)14-4-6-18-7-5-14/h1-9,11-12,20-21H,10H2 |
InChI-Schlüssel |
HVLGKHSAHUIFQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)
![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)


![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester](/img/structure/B14232294.png)


